molecular formula C12H15F2N B12088380 3,3-Difluoro-N-phenethylcyclobutanamine

3,3-Difluoro-N-phenethylcyclobutanamine

Cat. No.: B12088380
M. Wt: 211.25 g/mol
InChI Key: JSSAYOJIMZDYFB-UHFFFAOYSA-N
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Description

3,3-Difluoro-N-phenethylcyclobutanamine is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a phenethylamine group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-N-phenethylcyclobutanamine typically involves the fluorination of cyclobutanamine derivatives. One common method is the use of deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process. Continuous flow reactors and other advanced techniques can be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-N-phenethylcyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted cyclobutanamine derivatives

Scientific Research Applications

3,3-Difluoro-N-phenethylcyclobutanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N-phenethylcyclobutanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to altered biochemical pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction .

Comparison with Similar Compounds

  • 3,3-Difluorocyclobutanamine
  • 3,3-Difluoro-N-methylcyclobutanamine
  • 3,3,4-Trifluoropyrrolidinyl derivatives

Comparison: Compared to these similar compounds, 3,3-Difluoro-N-phenethylcyclobutanamine exhibits unique properties due to the presence of the phenethylamine group. This group enhances its biological activity and specificity, making it a more potent compound for certain applications. Additionally, the difluoro substitution pattern provides increased stability and resistance to metabolic degradation .

Conclusion

This compound is a compound of great interest in various fields of scientific research and industry. Its unique structure and properties make it a valuable tool for the synthesis of complex molecules, the study of biochemical pathways, and the development of new therapeutic agents. Continued research into its preparation, reactions, and applications will further enhance our understanding and utilization of this versatile compound.

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

3,3-difluoro-N-(2-phenylethyl)cyclobutan-1-amine

InChI

InChI=1S/C12H15F2N/c13-12(14)8-11(9-12)15-7-6-10-4-2-1-3-5-10/h1-5,11,15H,6-9H2

InChI Key

JSSAYOJIMZDYFB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)NCCC2=CC=CC=C2

Origin of Product

United States

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